dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound belongs to the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted pyrrole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole structure but with different substituents, leading to variations in chemical and biological properties.
2,5-Dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1H-tetrazol-5-yl) phenyl) pyrrole: This compound has improved anti-HIV-1 activity due to its unique structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3 |
InChI Key |
RZMBBRFCLOMQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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